molecular formula C11H14ClN5O B12265137 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,3,4-oxadiazole

2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B12265137
M. Wt: 267.71 g/mol
InChI Key: KVVMYQNJHOXFLY-UHFFFAOYSA-N
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Description

2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole, azetidine, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,3,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the pyrazole ring followed by the introduction of the azetidine moiety and finally the construction of the oxadiazole ring. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, resulting in the formation of reduced analogs.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chloro-substituted pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, azetidines, and oxadiazoles, each with distinct chemical and biological properties.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes and receptors.

Industry: In the industrial sector, the compound finds applications in the development of agrochemicals, such as pesticides and herbicides, as well as in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 1-Substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole
  • 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine

Comparison: Compared to similar compounds, 2-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-5-methyl-1,3,4-oxadiazole exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the azetidine ring, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClN5O

Molecular Weight

267.71 g/mol

IUPAC Name

2-[[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C11H14ClN5O/c1-8-14-15-11(18-8)7-16-3-9(4-16)5-17-6-10(12)2-13-17/h2,6,9H,3-5,7H2,1H3

InChI Key

KVVMYQNJHOXFLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CN2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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